5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one
Description
5-((4-Ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a sulfonyl-linked 4-ethoxyphenyl group and a thioether bridge connecting a 2-oxoethylpiperazine moiety substituted with a 2-fluorophenyl group. The compound’s structure integrates multiple pharmacophores:
- Pyrimidin-4(3H)-one core: A heterocyclic scaffold known for diverse biological interactions, including kinase inhibition and enzyme modulation .
- 4-Ethoxyphenyl sulfonyl group: Enhances solubility and influences electronic properties via the sulfonyl group’s electron-withdrawing effects .
- 2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl thioether: The fluorophenyl-substituted piperazine may contribute to receptor binding, particularly in neurological or cardiovascular targets, while the thioether linkage improves metabolic stability .
Properties
Molecular Formula |
C24H25FN4O5S2 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)sulfonyl-2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H25FN4O5S2/c1-2-34-17-7-9-18(10-8-17)36(32,33)21-15-26-24(27-23(21)31)35-16-22(30)29-13-11-28(12-14-29)20-6-4-3-5-19(20)25/h3-10,15H,2,11-14,16H2,1H3,(H,26,27,31) |
InChI Key |
PRBAJKWXSMMSEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Biological Activity
The compound 5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine core substituted with various functional groups, including an ethoxyphenyl sulfonyl moiety and a piperazine ring. This structural diversity is believed to contribute to its biological activity.
Research indicates that compounds similar to this pyrimidine derivative often interact with multiple biological targets, including:
- Dopamine Receptors : The piperazine ring suggests potential interactions with dopamine receptors, particularly D3 receptors, which are implicated in various neurological disorders .
- Enzyme Inhibition : The sulfonamide functionality is known for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease .
Biological Activity Data
The biological activity of the compound has been evaluated through various assays, demonstrating significant effects on different biological systems. Below is a summary table of key findings from recent studies:
| Activity Assay | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | 1.13±0.003 | |
| Urease Inhibition | 2.14±0.002 | |
| D3 Dopamine Receptor Agonism | Potent (specific IC50 not provided) |
Case Studies
Several studies have highlighted the biological efficacy of compounds structurally related to the target compound:
- Antidepressant Activity : A study demonstrated that derivatives containing piperazine exhibited significant antidepressant-like effects in animal models, suggesting potential therapeutic use in mood disorders .
- Antimicrobial Properties : Compounds with similar sulfonamide groups have shown promising antibacterial activity against various pathogens, indicating that the target compound could also possess antimicrobial properties .
- Neuroprotective Effects : Research indicates that certain derivatives can protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative diseases .
Comparison with Similar Compounds
Key Findings :
- The 2-fluorophenyl substituent on piperazine (shared with ) enhances selectivity for serotonin or dopamine receptors due to halogen-mediated hydrophobic interactions.
Sulfonyl-Containing Compounds
Sulfonyl groups influence electronic properties and bioavailability:
Key Findings :
- 4-Ethoxyphenyl sulfonyl groups (as in ) improve solubility but may reduce membrane permeability compared to smaller substituents.
- Isotopic labeling (e.g., methyl-d3 in ) aids in metabolic tracking without altering biological activity.
Pyrimidinone and Related Heterocycles
The pyrimidinone core’s planarity and hydrogen-bonding capacity are critical for target engagement:
Key Findings :
- Fused chromeno-pyrimidine () exhibits increased rigidity, enhancing binding affinity but reducing synthetic accessibility.
Thioether Linkages
Thioether bridges balance stability and flexibility:
Key Findings :
- Thioethers stabilize conformations but are susceptible to sulfur oxidation in vivo. Methylation near the thioether (as in ) mitigates this issue.
Research Findings and Implications
- Structural NMR Analysis : Comparative NMR studies (e.g., ) demonstrate that substituents in regions analogous to the target compound’s fluorophenyl and ethoxyphenyl groups significantly alter chemical shifts, reflecting electronic perturbations critical for receptor binding.
- Lumping Strategy Relevance : Compounds with similar piperazine or sulfonyl groups (e.g., ) may be grouped to predict metabolic pathways or toxicity.
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , leveraging nucleophilic substitution for piperazine coupling and sulfonylation reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
